Product packaging for Dimethyl Quinoline-2,3-dicarboxylate(Cat. No.:CAS No. 17507-03-8)

Dimethyl Quinoline-2,3-dicarboxylate

Cat. No.: B096867
CAS No.: 17507-03-8
M. Wt: 245.23 g/mol
InChI Key: LJLAVRGABNTTSN-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. researchgate.netnih.gov Its structure is not merely a chemical curiosity but forms the core of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules. researchgate.netnih.gov The prevalence of the quinoline moiety in pharmaceuticals is notable, with derivatives exhibiting a wide range of biological activities. researchgate.netnih.gov This has established quinoline as a "privileged scaffold," a molecular framework that is repeatedly found in active compounds. researchgate.netnih.gov

The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules. researchgate.netnih.gov This adaptability makes it a crucial building block in the design and synthesis of novel compounds for medicinal chemistry and materials science. researchgate.netbenthamdirect.com The development of new synthetic methods to create substituted quinolines continues to be an active area of research, highlighting its enduring importance. nih.govnih.gov

Role of Dicarboxylate Functionalities in Organic Synthesis

Dicarboxylic acids and their ester derivatives, dicarboxylates, are fundamental tools in organic synthesis. longdom.orglongdom.org These compounds contain two carboxyl groups or ester functionalities, which can be manipulated in numerous ways to construct complex molecules. longdom.orgwikipedia.org They serve as versatile starting materials and can be converted into other reactive intermediates like acid chlorides or anhydrides, which in turn can be used to form esters, amides, and other functional groups. longdom.orglongdom.org

The presence of two carboxyl groups allows these molecules to participate in a variety of chemical reactions, including polymerizations to form polyesters and polyamides. longdom.org They are also key components in the synthesis of cyclic compounds through reactions like the Diels-Alder reaction. longdom.orglongdom.org The ability to introduce two points of connection or functionality makes dicarboxylates invaluable in building molecular frameworks and synthesizing natural products and pharmaceuticals. longdom.org

Dimethyl Quinoline-2,3-dicarboxylate: A Compound of Academic Interest

This compound is a specific derivative that embodies the fusion of the significant quinoline core with two ester functionalities. Its structure, featuring methyl ester groups at the 2 and 3 positions of the quinoline ring, makes it a subject of academic study and a precursor in specialized synthetic applications. The compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. For instance, quinoline-2,3-dicarboxylic acid, the parent diacid, is a known precursor for certain herbicidal compounds. google.com The diester, this compound, offers a chemically stable and reactive starting point for such syntheses.

Below are the key physicochemical properties of this compound, compiled from various chemical data sources.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
Melting Point 107-108 °C lookchem.comsigmaaldrich.com
Boiling Point 342.3 °C at 760 mmHg lookchem.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.comsigmaaldrich.com
Density 1.273 g/cm³ lookchem.com
Hydrogen Bond Acceptor Count 5 lookchem.com
Rotatable Bond Count 4 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B096867 Dimethyl Quinoline-2,3-dicarboxylate CAS No. 17507-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl quinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13(16)18-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLAVRGABNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451796
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17507-03-8
Record name Dimethyl Quinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of Dimethyl Quinoline 2,3 Dicarboxylate

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT), Ab Initio, and semi-empirical approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide highly accurate results for a wide range of molecular systems. mdpi.com It uses the electron density, a function of only three spatial variables, rather than the more complex wave function, to determine the electronic structure and energy of a molecule. mdpi.com For quinoline (B57606) derivatives, DFT is frequently used to investigate structural, electronic, and reactivity properties. arabjchem.orgnih.gov

DFT calculations are instrumental in determining the three-dimensional structure of Dimethyl Quinoline-2,3-dicarboxylate. By optimizing the molecular geometry, these methods can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) conformation of the molecule. researchgate.net

The process begins with a conformational search to identify various possible spatial arrangements (conformers), particularly concerning the rotation of the two methyl ester groups attached to the rigid quinoline core. uantwerpen.be The geometry of each conformer is then optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher), to find the global minimum on the potential energy surface. nih.govresearchgate.net Studies on similar quinoline carboxylates show that the quinoline ring system itself is largely planar, with conformational flexibility arising from the orientation of the substituent groups. researchgate.net

Table 1: Representative Geometric Parameters of a DFT-Optimized Quinoline Core. (Note: These are typical values for quinoline derivatives based on computational studies).
ParameterTypical Calculated Value (Å or °)
C2-C3 Bond Length1.378 Å
C4-C5 Bond Length1.421 Å
C4-N7 Bond Length1.361 Å
C8-N7 Bond Length1.319 Å
C2-C3-C4 Angle120.5°
N7-C8-C9 Angle117.8°

Conceptual DFT is a subfield that defines and calculates chemical concepts from the principles of density functional theory, providing quantitative measures of molecular reactivity. mdpi.combeilstein-archives.org These "reactivity descriptors" help predict how a molecule will interact with other chemical species.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, making it more reactive. nih.govresearchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to a change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive. nih.gov

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. beilstein-archives.org

Local Reactivity Descriptors: These descriptors identify specific sites within the molecule that are most likely to be involved in a reaction.

Fukui Functions (f(r)): This is one of the most important local descriptors, indicating the change in electron density at a specific point when an electron is added to or removed from the system. arabjchem.org It helps pinpoint the atoms most susceptible to nucleophilic attack (where an electron is added to the LUMO) or electrophilic attack (where an electron is removed from the HOMO). arabjchem.orgnih.gov

Table 2: Calculated Conceptual DFT Reactivity Descriptors for Quinoline Derivatives. (Note: Values are illustrative and based on data for analogous compounds).
DescriptorSymbolSignificance
HOMO EnergyEHOMOElectron-donating ability
LUMO EnergyELUMOElectron-accepting ability
Energy GapΔEChemical reactivity and stability
Chemical HardnessηResistance to deformation of electron cloud
Electrophilicity IndexωPropensity to accept electrons

While DFT is widely used, other quantum chemical methods also provide valuable insights.

Ab Initio Calculations: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net They can be more computationally demanding than DFT but are often used as benchmarks or when DFT methods are known to have limitations. For quinoline derivatives, Ab Initio methods have been used to calculate stability and electronic properties, often showing good agreement with DFT results. researchgate.net

Semi-Empirical Calculations: These methods, such as Density Functional Tight Binding (DFTBA), use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data. mdpi.com They are much faster than DFT or Ab Initio methods, making them suitable for preliminary geometry optimizations of large molecules or for screening large numbers of compounds before applying more rigorous methods. researchgate.netmdpi.com

Density Functional Theory (DFT) Applications

Mechanistic Studies of Chemical Reactions

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the structures of any intermediates and transition states.

A key goal in mechanistic studies is to locate the transition state (TS)—the highest energy point along a reaction coordinate. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For reactions involving quinoline derivatives, such as cycloadditions, rearrangements, or the multi-component reactions used in their synthesis, computational analysis can:

Propose a Stepwise Mechanism: For instance, the synthesis of quinoline-2,4-dicarboxylates has been computationally explored to understand the sequence of bond formations.

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Analyze Reaction Dynamics: In photochemical reactions, computational studies can follow the excited-state evolution of the molecule. For example, in the photorearrangement of a related quinoline-protected aniline, time-resolved studies combined with calculations elucidated a detailed pathway involving C-N bond cleavage (occurring in 3.7 picoseconds), followed by C-C bond formation (44.3 picoseconds) to yield the final rearranged product. nih.gov This level of detail allows for a deep understanding of reaction dynamics and selectivity. nih.gov

Energetic Profiling of Reaction Coordinates

Computational investigations into the energetic profiling of reaction coordinates for the synthesis of quinoline derivatives provide valuable insights into reaction mechanisms and feasibility. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the broader research on quinoline synthesis highlights the use of Density Functional Theory (DFT) to elucidate these pathways.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies. For instance, in the synthesis of quinoline-2,4-dicarboxylate derivatives, a mechanistic explanation for product formation is often proposed and supported by computational analysis. This involves identifying the role of catalysts, such as molecular iodine, and understanding the formation of key intermediates and the energies associated with each step of the reaction cascade. The process typically involves the formation of C-N and C-C bonds, and DFT studies can model the energetic changes as the reaction progresses from reactants to products through various transition states. These computational models help in understanding the regioselectivity and reaction kinetics, providing a theoretical foundation for optimizing reaction conditions to improve yields and minimize byproducts.

Molecular Modeling and Docking Studies for Derivative Systems

Molecular modeling and docking studies are powerful computational tools utilized to investigate the potential of this compound derivatives as therapeutic agents. These in silico methods provide insights into the interactions between small molecules (ligands) and their biological targets, typically proteins, which is crucial for modern drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is widely applied to quinoline derivatives to screen for potential biological activity and to understand their mechanism of action at a molecular level. For example, derivatives of quinoline have been docked against various protein targets, including those associated with cancer, malaria, and HIV. nih.govresearchgate.netresearchgate.net

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding site. The results of docking studies are typically evaluated using scoring functions that estimate the binding affinity, with lower scores often indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's biological activity.

Ligand-Protein Interactions and Binding Affinity Predictions

The prediction of ligand-protein interactions and binding affinities is a cornerstone of computational drug design, providing a rational basis for the development of novel therapeutic agents based on the this compound scaffold. These predictions are crucial for understanding the molecular basis of a compound's biological activity and for prioritizing candidates for further experimental testing.

Molecular docking simulations are frequently employed to elucidate the specific interactions between quinoline derivatives and their target proteins. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, studies on quinoline derivatives as potential anticancer agents have identified key amino acid residues within the active sites of protein kinases that are crucial for binding. researchgate.net Similarly, in the context of antimalarial research, docking studies have shown how quinoline derivatives can interact with enzymes like lactate (B86563) dehydrogenase from Plasmodium falciparum. researchgate.netnih.gov

Binding affinity, often expressed as the binding free energy (in kcal/mol), is a quantitative measure of the strength of the interaction between a ligand and its protein target. Lower binding affinity values generally indicate a stronger and more stable complex. Various computational methods, including molecular docking scoring functions and more rigorous techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to predict these values.

Below is a representative table illustrating the types of data generated from such studies on various quinoline derivatives, showcasing predicted binding affinities against different protein targets.

Derivative IDTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Quinoline Derivative A Serine/threonine kinase STK106I2Y-7.9Not Specified
Quinoline Derivative B HIV Reverse Transcriptase4I2P-10.675Not Specified
Thiopyrano[2,3-b]quinoline Derivative 1 CB1a2IGR-5.3LYS-10, TRP-12, PHE-15, LYS-16, LYS-26
Thiopyrano[2,3-b]quinoline Derivative 2 CB1a2IGR-5.5TRP-12, PHE-15, LYS-16, LYS-26, GLU-32
Thiopyrano[2,3-b]quinoline Derivative 3 CB1a2IGR-5.8LYS-7, ILE-8, LYS-11, TRP-12, VAL-14, PHE-15, LYS-16, ILE-18, TRP-25
Thiopyrano[2,3-b]quinoline Derivative 4 CB1a2IGR-6.1ILE-8, GLU-9, LYS-11, TRP-12, PHE-15, LYS-16, ILE-18, TRP-25

Note: The data in this table is illustrative and compiled from various studies on different quinoline derivatives to demonstrate the type of information generated. It does not represent a single cohesive study. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

Statistical methods, ranging from multiple linear regression (MLR) to more advanced machine learning algorithms like k-nearest neighbors (kNN) and artificial neural networks (ANN), are then employed to build a model that correlates the descriptors with the observed biological activity. researchgate.net The predictive power of the resulting QSAR model is rigorously evaluated using statistical metrics such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (pred_r²). scholarsresearchlibrary.com

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are also widely used. nih.govnih.govmdpi.com These approaches generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are likely to enhance or diminish biological activity. nih.govmdpi.com

The following table presents a summary of statistical parameters from various QSAR studies on quinoline derivatives, illustrating the robustness and predictive capability of the developed models.

QSAR Model TypeTarget Activitypred_r²Statistical Method
2D-QSAR Antitubercular0.91820.81600.6422Partial Least Squares (PLS)
3D-QSAR (CoMFA) Anticancer (STK10 Inhibition)0.9130.6250.875Comparative Molecular Field Analysis
HQSAR Antimalarial0.800.800.72Hologram QSAR
CoMFA Antimalarial0.800.700.63Comparative Molecular Field Analysis
CoMSIA Antimalarial0.790.690.61Comparative Molecular Similarity Index Analysis
3D-QSAR (CoMFA) Anticancer (LSD1 Inhibition)Not Specified0.7780.709Comparative Molecular Field Analysis
3D-QSAR (CoMSIA) Anticancer (LSD1 Inhibition)Not Specified0.7640.713Comparative Molecular Similarity Index Analysis

Note: This table is a compilation of data from different QSAR studies on various classes of quinoline derivatives and is intended to be representative of the field. nih.govnih.govscholarsresearchlibrary.commdpi.com

Q & A

Q. What are the common synthetic methodologies for preparing dimethyl quinoline-2,3-dicarboxylate derivatives?

The compound is typically synthesized via a one-pot cyclization reaction between 2-amino carbonyl compounds (e.g., 2-aminobenzophenone) and dimethyl acetylenedicarboxylate (DMAD) using β-cyclodextrin (β-CD) as a supramolecular catalyst in aqueous media. Key steps include:

  • Dissolving the substrate and β-CD in water.
  • Adding DMAD at 75°C under neutral conditions.
  • Achieving yields up to 85% with optimized reaction times (6–12 hours). β-CD enhances solubility, activates carbonyl groups via inclusion complexation, and can be recycled .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

  • 1H-NMR : Used to verify inclusion complexation with β-CD (e.g., downfield shifts of H-C(3) and H-C(5) protons in β-CD).
  • X-ray crystallography : Determines molecular packing and hydrogen-bonding interactions (e.g., C-H⋯O and N-H⋯O bonds in crystal lattices) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 473 for substituted derivatives) .

Q. How are basic biological activities (e.g., antifungal) evaluated for these derivatives?

  • In vitro assays : Test compounds against fungal strains like Candida albicans using minimum inhibitory concentration (MIC) measurements.
  • Larvicidal activity : Assessed against Anopheles arabiensis larvae via dose-response studies .

Advanced Research Questions

Q. How do substituents on the quinoline core influence reaction yields and biological activity?

  • Electron-withdrawing groups (e.g., nitro): Reduce yields due to steric and electronic hindrance (e.g., 5-nitro-2-aminobenzophenone yields trace products) .
  • Methylenedioxy groups : Lower reactivity in 2-aminoacetophenone derivatives compared to unsubstituted analogs.
  • Biological impact : Bromo and benzoyl substituents enhance antifungal activity by improving target binding in molecular docking studies .

Table 1 : Substituent Effects on Synthesis Yields

SubstrateYield (%)Reference
2-Aminobenzophenone85
4,5-Methylenedioxy-2-aminoacetophenone60
5-Nitro-2-aminobenzophenone<5

Q. What computational methods are used to predict the pharmacokinetics and reactivity of these derivatives?

  • Molecular docking : Evaluates binding affinity to fungal targets (e.g., C. albicans enzymes) using software like AutoDock.
  • Conceptual DFT : Calculates chemical reactivity descriptors (e.g., electrophilicity index) to correlate with antifungal activity .
  • Pharmacokinetic modeling : Predicts ADMET properties (absorption, distribution) via tools like SwissADME .

Q. How can reaction conditions be optimized to improve regioselectivity or reduce byproducts?

  • Catalyst loading : 0.5 equivalents of β-CD maximizes yield while minimizing cost.
  • Solvent choice : Aqueous media with β-CD outperforms organic solvents (e.g., chloroform) in green chemistry approaches.
  • Temperature control : Maintaining 75°C prevents decomposition of thermally labile intermediates .

Q. What mechanistic insights explain the role of β-cyclodextrin in the synthesis?

β-CD acts as a supramolecular catalyst by:

  • Forming inclusion complexes with hydrophobic substrates, enhancing aqueous solubility.
  • Activating carbonyl groups via H-bonding, accelerating cyclization.
  • Stabilizing transition states through non-covalent interactions, as evidenced by NMR shifts in β-CD–substrate complexes .

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Feasible Synthetic Routes

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